6-Fluorotryptophan Uniquely Enhances Compstatin Complement Inhibitor Activity 3-Fold Over Wild-Type, While 5-Hydroxy- and 7-Aza-Tryptophan Decrease Activity
In a side-by-side study, compstatin—a 13-residue cyclic peptide complement C3 inhibitor—was expressed in E. coli with three different tryptophan analogs incorporated at the tryptophan positions. The 6-fluoro-tryptophan analog increased compstatin activity 3-fold relative to wild-type in an ELISA-based complement inhibition assay. In contrast, 5-hydroxy-tryptophan and 7-aza-tryptophan both reduced activity below wild-type levels. This demonstrates that the 6-fluoro regioisomer provides a unique activity-enhancing effect not shared by other tryptophan analogs [1]. Furthermore, subsequent optimization produced a double-6-fluorotryptophan compstatin analog with a C3 binding affinity (Kd) of 15 nM and a 267-fold increase in complement inhibition potency compared to the original peptide [2].
| Evidence Dimension | Complement C3 inhibition activity (compstatin peptide) |
|---|---|
| Target Compound Data | 3-fold increase in activity relative to wild-type compstatin (6-fluoro-tryptophan incorporation) |
| Comparator Or Baseline | Wild-type compstatin (baseline activity = 1.0); 5-hydroxy-tryptophan: less active than wild-type; 7-aza-tryptophan: less active than wild-type. Double-6F analog 4(1MeW)7W: Kd = 15 nM, 267-fold potency increase. |
| Quantified Difference | 3-fold activity gain vs. wild-type; 5-OH-Trp and 7-aza-Trp are less active than wild-type (activity loss) |
| Conditions | E. coli intein-based expression system; compstatin purified via chitin-binding domain fusion; ELISA-based complement inhibition assay at pH 7.0, room temperature [1][2] |
Why This Matters
For researchers developing complement-targeted therapeutics, the 6-fluoro substitution is the only fluorotryptophan regioisomer demonstrated to enhance compstatin activity, making Boc-6-fluoro-L-tryptophan the preferred building block for synthesizing potent compstatin analogs.
- [1] Katragadda M, Magotti P, Sfyroera G, Lambris JD. Expression of compstatin in Escherichia coli: incorporation of unnatural amino acids enhances its activity. Protein Expr Purif. 2006;47(1):289-295. doi:10.1016/j.pep.2005.11.016. PMID: 16406678. View Source
- [2] Ricklin D, Lambris JD. Compstatin: a complement inhibitor on its way to clinical application. Adv Exp Med Biol. 2008;632:273-292. doi:10.1007/978-0-387-78952-1_20. PMID: 19025129. View Source
